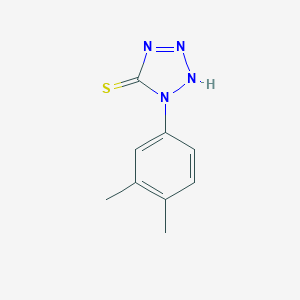

1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications

Synthesis and Antimicrobial Applications

Tetrazole derivatives have been synthesized and characterized for their antimicrobial activity. For instance, novel pyrimidine tetrazole derivatives demonstrated significant antibacterial and antifungal activities against various strains, including E. coli and certain fungi (Bhoge, Magare, & Mohite, 2021). Additionally, 1-phenyl-1H-tetrazole-5-thiol derivatives were synthesized and showed considerable inhibition against E. coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Mekky & Thamir, 2019).

Luminescence Sensing

Tetrazole-based lanthanide metal-organic frameworks have shown selective sensitivity to benzaldehyde derivatives, demonstrating their utility as fluorescence sensors. These complexes exhibit characteristic emission bands, making them suitable for sensing applications (Shi, Zhong, Guo, & Li, 2015).

Corrosion Inhibition

Tetrazole derivatives have also been studied for their corrosion inhibition properties. Compounds such as 5-mercapto-1-methyltetrazole and 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol have demonstrated high efficiency in inhibiting corrosion of X80 steel in acidic media, with efficiencies exceeding 95% under certain conditions (Tan, Zhang, He, Li, Qiang, Wang, Xu, & Chen, 2020).

Catalysis and Dimerization

Tetrazole derivatives have been employed as catalysts in chemical reactions, such as the dimerization of 1-phenyl-1H-tetrazole-5-thiol over metalloporphyrin catalysts, leading to the formation of disulfane compounds under mild conditions (Yahong, Yang, Yan, Tong, Tan, Yu, & Yu, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-4-8(5-7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBFGNECRVKEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=S)N=NN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)piperidine](/img/structure/B477636.png)

![3-[5-[(E)-[(4-chlorophenyl)carbamoylhydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B477647.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B477657.png)

![2-[[5-[4-[(3,4-Dichlorobenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B477663.png)

![N-(4-acetylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B477672.png)

![5-[4-(1,3-Benzodioxol-5-ylmethoxy)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B477684.png)

![5-[3-[(Z)-[2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B477700.png)

![N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]propanamide](/img/structure/B477725.png)

![7-(2-chlorophenyl)-10-(2-methoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B477730.png)

![N-[3-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B477769.png)

![N-[3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]propanamide](/img/structure/B477779.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B477782.png)

![4-(4-methyl-5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-aniline](/img/structure/B477790.png)

![N'-(5-bromo-2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B477873.png)